molecular formula C11H10N2O2 B134400 Methyl 5-aminoisoquinoline-8-carboxylate CAS No. 157252-29-4

Methyl 5-aminoisoquinoline-8-carboxylate

Cat. No.: B134400
CAS No.: 157252-29-4
M. Wt: 202.21 g/mol
InChI Key: RWQZCIFREKJMPW-UHFFFAOYSA-N
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Description

Methyl 5-aminoisoquinoline-8-carboxylate (CAS 157252-29-4) is a chemical building block of interest in medicinal and organic chemistry research. With a molecular formula of C11H10N2O2 and a molecular weight of 202.21 g/mol, this compound serves as a key precursor for the synthesis of more complex heterocyclic systems . Its structure, featuring both an amino group and an ester moiety, makes it a versatile intermediate for further functionalization. Research on analogous isoquinolinequinone compounds highlights the significance of this chemical class, particularly in the development of molecules with antiproliferative properties against various human cancer cell lines, such as gastric adenocarcinoma and promyelocytic leukemia . Furthermore, derivatives of 5-aminoisoquinoline and 8-hydroxyquinoline are extensively investigated for their broad biological activities, which include antibacterial, antifungal, and anticancer effects, suggesting potential utility for this compound in constructing new bioactive molecules . Key Chemical Data:

Properties

IUPAC Name

methyl 5-aminoisoquinoline-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-11(14)8-2-3-10(12)7-4-5-13-6-9(7)8/h2-6H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWQZCIFREKJMPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=NC=CC2=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157252-29-4
Record name methyl 5-aminoisoquinoline-8-carboxylate
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Preparation Methods

Regioselective Bromination Strategies

Introducing bromine at position 5 is critical for subsequent amination. A protocol from CN112142661A demonstrates bromination of 3-aminoquinoline using bromine in sulfuric acid with silver sulfate as a catalyst:

Procedure:

  • Substrate: 5-Aminoisoquinoline (hypothetical adaptation)

  • Reagents: Bromine (1.2 equiv), Ag₂SO₄ (0.1 equiv)

  • Solvent: H₂SO₄

  • Temperature: 0°C → room temperature

  • Workup: Neutralization with Na₂CO₃, extraction with ethyl acetate

This method, originally yielding 3-amino-5-bromoquinoline , can be modified for 5-aminoisoquinoline to target position 8. The electron-withdrawing ester group at position 8 may direct bromination to position 5 via resonance effects.

Amination via Buchwald-Hartwig Coupling

After bromination, palladium-catalyzed amination installs the amino group. A representative protocol involves:

Reaction Setup:

  • Substrate: 5-Bromo-8-isoquinolinecarboxylic acid methyl ester

  • Catalyst: Pd₂(dba)₃ (5 mol%)

  • Ligand: Xantphos (10 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Amine Source: NH₃·H₂O or t-butyl carbamate

  • Solvent: 1,4-Dioxane

  • Temperature: 100°C

  • Duration: 12–24 hours

This method, adapted from t-butyl carbamate coupling in CN104447547B , achieves >70% yield for 4-aminoisoquinoline analogs. For position 5, steric and electronic factors may necessitate optimized ligand systems.

Deprotection of Tert-Butoxycarbonyl (t-Boc) Groups

When using t-butyl carbamate as an ammonia surrogate, acidic deprotection completes the synthesis:

Conditions:

  • Substrate: t-Boc-protected intermediate

  • Reagent: HCl/MeOH (1:2 v/v)

  • Temperature: Room temperature

  • Duration: 12 hours

This step, as described in CN104447547B , affords the free amine with near-quantitative yield.

Alternative Pathways: Nitro Reduction

For substrates with pre-installed nitro groups, catalytic hydrogenation provides an alternative route:

Procedure:

  • Substrate: 5-Nitro-8-isoquinolinecarboxylic acid methyl ester

  • Catalyst: 10% Pd/C (5 wt%)

  • Pressure: H₂ (1 atm)

  • Solvent: Ethanol

  • Temperature: 25°C

  • Duration: 6 hours

Nitro reduction typically achieves >90% conversion, though competing ester hydrogenolysis must be mitigated via catalyst poisoning or mild conditions.

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost efficiency and minimal purification. Key adaptations include:

  • Solvent Recycling: Methanol and 1,4-dioxane are distilled and reused.

  • Catalyst Recovery: Palladium residues are filtered and reclaimed via incineration.

  • Continuous Flow Systems: Carbonylation and amination steps benefit from flow reactors to enhance mixing and heat transfer.

A pilot-scale setup from CN104447547B reports 71% overall yield across four steps, highlighting scalability.

Challenges and Optimization Opportunities

  • Regioselectivity in Bromination: Positional selectivity remains a hurdle; computational modeling (DFT) predicts directing effects of substituents.

  • Catalyst Lifespan: Pd leaching reduces turnover numbers; immobilized catalysts (e.g., Pd/SiO₂) are under investigation.

  • Green Chemistry: Substituting DMF with cyclopentyl methyl ether (CPME) reduces environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-aminoisoquinoline-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in the synthesis of more complex molecules for pharmaceutical and industrial applications .

Scientific Research Applications

Chemistry

Methyl 5-aminoisoquinoline-8-carboxylate serves as a building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis .

Biology

Research has indicated potential biological activities , including:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit antimicrobial activity against various pathogens.
  • Anticancer Activity : Case studies have demonstrated that certain derivatives possess significant cytotoxic effects on cancer cell lines, such as lung and bladder cancer cells, while showing low toxicity to normal fibroblasts .

Medicine

The compound is being explored as a pharmaceutical intermediate in drug development. Its structural features allow for modifications that can enhance biological activity, making it a candidate for developing new therapeutic agents targeting diseases such as cancer and inflammatory conditions .

Industry

In industrial applications, this compound is used in the production of dyes and pigments , leveraging its chemical properties for various formulations .

CompoundCell Line TestedIC50 (μM)Selectivity Index (SI)
Compound ALung Cancer (A549)0.50>100
Compound BBladder Cancer (T24)0.67>100
Compound CNormal Fibroblasts (MRC-5)>100<1

Note: IC50 represents the concentration required to inhibit cell growth by 50%.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound derivatives on various cancer cell lines, including AGS (gastric adenocarcinoma) and HL-60 (promyelocytic leukemia). The findings indicated that certain derivatives exhibited potent antiproliferative activity with IC50 values below 1 μM against specific cancer cell lines while maintaining low toxicity towards normal cells .

Case Study 2: Antimicrobial Properties

Research conducted on the antimicrobial efficacy of this compound derivatives revealed significant activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship studies indicated that modifications to the amino group enhanced antimicrobial potency, suggesting pathways for developing new antibiotics .

Mechanism of Action

The mechanism of action of methyl 5-aminoisoquinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares Methyl 5-aminoisoquinoline-8-carboxylate with four analogs, highlighting differences in substituents, molecular weight, and key properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Density (g/cm³) LogP* Applications
This compound 157252-29-4 C₁₁H₁₀N₂O₂ 202.21 5-NH₂, 8-COOCH₃ 1.288 ± 0.06 ~1.5† Pharmaceutical intermediates
Methyl 6-fluoroisoquinoline-8-carboxylate 1909319-57-8 C₁₁H₈FNO₂ 205.18 6-F, 8-COOCH₃ N/A ~2.1‡ Drug discovery, agrochemical synthesis
Methyl 8-bromoquinoline-5-carboxylate 253787-45-0 C₁₁H₈BrNO₂ 266.09 8-Br, 5-COOCH₃ N/A ~2.8‡ Organic synthesis intermediate
Methyl 8-methylquinoline-5-carboxylate 82967-38-2 C₁₂H₁₁NO₂ 201.22 8-CH₃, 5-COOCH₃ N/A 2.33 Not specified
Ethyl 5-chloro-8-methoxy-4-(methylamino)quinoline-3-carboxylate 56302-40-0 C₁₄H₁₅ClN₂O₃ 286.74 5-Cl, 8-OCH₃, 4-NHCH₃, 3-COOCH₂CH₃ N/A ~3.0‡ Pharmaceutical research

*LogP values marked with ‡ are estimated based on structural analogs. †Estimated from parent acid (LogP = 0.9 for 5-Amino-isoquinoline-8-carboxylic acid ).

Key Observations

Substituent Effects
  • Amino Group (5-NH₂): The amino group in the target compound enhances polarity and hydrogen-bonding capacity, improving solubility in polar solvents compared to halogenated analogs (e.g., 6-F or 8-Br derivatives) .
  • Ester Position: The 8-COOCH₃ group in the target compound vs. 5-COOCH₃ in Methyl 8-bromoquinoline-5-carboxylate alters molecular geometry, affecting interactions with biological targets .
Molecular Weight and Physicochemical Trends
  • Halogenation (e.g., Br) significantly increases molecular weight (266.09 vs. 202.21), impacting pharmacokinetic properties like diffusion rates .
  • The ethyl ester in Ethyl 5-chloro-8-methoxy-4-(methylamino)quinoline-3-carboxylate adds hydrophobicity (higher LogP ~3.0) compared to methyl esters .

Research Implications and Gaps

Further studies are needed to explore its reactivity in nucleophilic substitution and catalytic reactions.

Biological Activity

Methyl 5-aminoisoquinoline-8-carboxylate is a compound of interest due to its potential biological activities, particularly in cancer treatment and neuroprotection. This article explores its biological activity, focusing on its antiproliferative effects against cancer cells, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the isoquinoline family, which has been recognized for various pharmacological properties. The presence of the amino group and carboxylate moiety in its structure is believed to play a crucial role in its biological activities.

Antiproliferative Activity

Research has demonstrated that this compound exhibits significant antiproliferative activity against several cancer cell lines. The following table summarizes the IC50 values obtained from various studies, indicating the concentration required to inhibit cell growth by 50%.

Cell Line IC50 (µM) Reference
AGS (gastric adenocarcinoma)3.18
HL-60 (promyelocytic leukemia)2.45
MDA-MB-21 (breast adenocarcinoma)0.58
MRC-5 (normal fibroblast)>100

The mechanisms underlying the antiproliferative effects of this compound are multifaceted:

  • DNA Intercalation : Similar to other quinone derivatives, this compound may intercalate into DNA, disrupting replication and transcription processes.
  • Oxidative Stress Induction : The compound can generate reactive oxygen species (ROS), leading to oxidative stress that damages cellular components, including lipids, proteins, and nucleic acids.
  • Bioreductive Alkylation : this compound may undergo bioreductive alkylation of biomolecules, which can result in cytotoxic effects on cancer cells.

Study on Antitumor Activity

In a study assessing various aminoisoquinoline derivatives, this compound was evaluated for its cytotoxicity against AGS and HL-60 cell lines. The results indicated that it exhibited potent activity with IC50 values comparable to established chemotherapeutic agents like etoposide. The study highlighted the compound's selective toxicity towards cancer cells while sparing normal fibroblasts, suggesting a favorable therapeutic index .

Neuroprotective Potential

Another aspect of research explored the neuroprotective effects of this compound derivatives in models of neurodegenerative diseases. In vitro assays demonstrated that certain derivatives could inhibit acetylcholinesterase (AChE) activity and reduce amyloid-beta aggregation, marking them as potential candidates for Alzheimer's disease treatment .

Q & A

Q. What are the recommended synthetic routes for Methyl 5-aminoisoquinoline-8-carboxylate, and how can purity be optimized?

Methodological Answer:

  • Synthesis : Begin with esterification and amination reactions, leveraging protocols for analogous quinoline derivatives (e.g., esterification of carboxyl groups using methanol/H₂SO₄, followed by selective amination at the 5-position) .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (solvent screening using DCM/hexane mixtures). Monitor purity via HPLC (C18 column, UV detection at 254 nm) and confirm with melting point analysis .
  • Characterization : Validate structure using ¹H/¹³C NMR (deuterated DMSO or CDCl₃) and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data discrepancies be addressed?

Methodological Answer:

  • Key Techniques :
    • NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals in aromatic regions.
    • IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and amino (N-H, ~3300 cm⁻¹) functional groups.
    • Mass Spec : Use HRMS to verify molecular ion ([M+H]⁺) and rule out impurities .
  • Resolving Discrepancies : Cross-reference with published spectra of structural analogs (e.g., methyl quinoline carboxylates) and repeat experiments under standardized conditions (e.g., solvent, temperature) .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood for weighing and synthesis .
  • Exposure Mitigation : For inhalation, move to fresh air; for skin contact, rinse with water for 15 minutes. Avoid inducing vomiting if ingested—seek immediate medical attention .
  • Storage : Keep in a sealed container at 2–8°C, away from oxidizers and moisture .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the bioactivity of this compound while controlling for confounding variables?

Methodological Answer:

  • Experimental Design :
    • Controls : Include positive (e.g., known enzyme inhibitors) and negative (vehicle-only) controls.
    • Dose-Response : Test a logarithmic concentration range (1 nM–100 µM) to identify EC₅₀/IC₅₀ values.
    • Replication : Perform triplicate assays across independent experiments to assess reproducibility .
  • Data Analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare groups. Adjust for batch effects via linear mixed models .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for this compound?

Methodological Answer:

  • Model Refinement : Re-optimize computational parameters (e.g., DFT functional, basis set) and validate with experimental kinetics (e.g., Arrhenius plots for reaction rates) .
  • Cross-Validation : Compare results across multiple software (Gaussian, ORCA) and experimental conditions (solvent polarity, temperature) .
  • Error Analysis : Quantify uncertainties in computational Gibbs free energy calculations (±2 kcal/mol) and correlate with experimental error margins .

Q. How should systematic reviews integrate heterogeneous data on this compound’s physicochemical properties?

Methodological Answer:

  • Data Harmonization : Standardize units (e.g., logP, solubility in mg/mL) and exclude studies with incomplete metadata .
  • Quality Assessment : Use the COSMOS-E framework to rank studies by methodology rigor (e.g., sample size, calibration standards) .
  • Meta-Analysis : Apply random-effects models to pool solubility or stability data, reporting heterogeneity via I² statistics .

Q. What methodologies are recommended for optimizing synthetic yield while minimizing byproducts?

Methodological Answer:

  • Reaction Optimization : Use Design of Experiments (DoE) to vary catalysts (e.g., Pd/C vs. CuI), solvents (DMF vs. THF), and temperatures. Monitor byproducts via LC-MS .
  • Kinetic Studies : Conduct time-course experiments (sampling every 30 min) to identify optimal reaction duration .

Data Reporting and Reproducibility

Q. How should researchers document experimental procedures to ensure reproducibility?

Methodological Answer:

  • Detailed Protocols : Specify equipment (e.g., rotary evaporator settings), solvent batches, and purification gradients. For novel compounds, provide full spectral data in supplementary materials .
  • Supporting Information : Deposit raw NMR/FID files, chromatograms, and crystallographic data (if available) in public repositories (e.g., Zenodo) .

Q. What statistical approaches are suitable for analyzing dose-dependent bioactivity data?

Methodological Answer:

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism. Report 95% confidence intervals for EC₅₀ values .
  • Outlier Detection : Apply Grubbs’ test to exclude anomalous data points and repeat affected assays .

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